molecular formula C10H8N4O4 B6344469 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole CAS No. 1240569-46-3

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole

Cat. No. B6344469
CAS RN: 1240569-46-3
M. Wt: 248.19 g/mol
InChI Key: UJUMIVISOHAEHP-UHFFFAOYSA-N
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Description

The compound “4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole” is a nitro derivative of pyrazole. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The nitro groups (-NO2) attached to the pyrazole ring make it a nitroaromatic compound, which are known for their wide range of applications in the field of pharmaceuticals, dyes, and explosives .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring at the 1-position is a methyl group (CH3) and a 3-nitrophenyl group. The 3-nitrophenyl group consists of a phenyl ring (a six-membered carbon ring, equivalent to a benzene ring) with a nitro group (-NO2) attached at the 3-position .


Chemical Reactions Analysis

Nitroaromatic compounds, including nitropyrazoles, can undergo a variety of chemical reactions. One of the most common reactions is the reduction of the nitro group to an amino group. This reaction is often used as a benchmark to assess the activity of nanostructured materials .

Scientific Research Applications

Chemical Building Blocks and Synthetic Pathways

The reactivity of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole and related compounds makes them valuable as building blocks for the synthesis of a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. This versatility is highlighted by the ability to produce various classes of heterocyclic compounds and dyes under mild reaction conditions, offering potential pathways for the development of new materials and pharmaceuticals (Gomaa & Ali, 2020).

Synthesis of Metal Passivators and Light-sensitive Materials

The synthesis of 5,5′-Methylene-bis(benzotriazole), a compound related in reactivity and utility to this compound, illustrates the chemical's role in creating metal passivators and light-sensitive materials. The development of practical, environmentally benign synthesis methods for such intermediates underscores their importance in industrial applications, particularly in green chemistry initiatives (Gu et al., 2009).

Applications in Medicinal Chemistry

Methyl substituted pyrazoles, which share structural similarities with this compound, are potent medicinal scaffolds exhibiting a wide spectrum of biological activities. The synthesis and medical significance of these compounds are critically important, providing a foundation for the development of new drugs with high efficacy and reduced microbial resistance. This area remains a focal point for medicinal chemistry, underscoring the potential of pyrazoles in therapeutic applications (Sharma et al., 2021).

Atmospheric Chemistry of Nitrophenols

The atmospheric chemistry of nitrophenols, closely related to the nitro groups present in this compound, has been extensively reviewed. These compounds originate from combustion processes, pesticide hydrolysis, and secondary formation in the atmosphere, undergoing complex reactions that affect environmental and air quality. Understanding the sources, reactions, and sinks of atmospheric nitrophenols is essential for assessing environmental impacts and developing mitigation strategies (Harrison et al., 2005).

Safety and Hazards

Nitroaromatic compounds, including nitropyrazoles, can be hazardous. They are often toxic and may be harmful if inhaled, swallowed, or absorbed through the skin . Contact with these compounds may cause irritation to the skin, eyes, and mucous membranes .

Future Directions

The future directions for research on “4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole” and similar compounds could involve exploring their potential applications in various fields. For instance, nitroaromatic compounds have been widely used in the synthesis of pharmaceuticals, dyes, and explosives . Additionally, the catalytic reduction of nitroaromatic compounds is a topic of ongoing research, with a focus on developing efficient catalysts .

properties

IUPAC Name

4-nitro-1-[(3-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-2-8(4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUMIVISOHAEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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